Mu-Opioid Receptor Binding Affinity: M4 is Essentially Inactive Compared to M1 and M5
In direct comparative studies at the cloned human mu-opioid receptor, the racemic mixture of M4 (N,N,O-Tridesmethyltramadol) displays only weak affinity (Ki > 10 µM) and fails to stimulate GTPγS binding, indicating a lack of functional agonism [1]. In stark contrast, the active metabolite (+)-M1 exhibits a Ki of 3.4 nM, and (±)-M5 exhibits a Ki of 100 nM [1]. The target compound, the (-)-enantiomer of M4, is inferred to have similarly negligible activity at this receptor based on the class-level inactivity of the fully demethylated M4 racemate [1].
| Evidence Dimension | Mu-Opioid Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 10,000 nM (racemic M4; class-level inference for the (-)-enantiomer) |
| Comparator Or Baseline | (+)-M1: Ki = 3.4 nM; (±)-M5: Ki = 100 nM; (±)-Tramadol: Ki = 2.4 µM |
| Quantified Difference | > 2,900-fold lower affinity than (+)-M1; > 100-fold lower than (±)-M5 |
| Conditions | Competitive inhibition of [3H]naloxone binding on membranes from stably transfected CHO cells expressing cloned human mu-opioid receptors |
Why This Matters
This profound difference in receptor engagement confirms that (-)-M4 cannot substitute for M1 or M5 in any receptor-based assay and validates its necessity as a discrete analytical standard for discriminating active from inactive metabolites in biological samples.
- [1] Gillen, C., Haurand, M., Kobelt, D. J., & Wnendt, S. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(2), 116-121. View Source
